molecular formula C23H18Cl2N4O2 B2662606 1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 119506-62-6

1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2662606
CAS No.: 119506-62-6
M. Wt: 453.32
InChI Key: GXDXCSPGUAUTAJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a synthetic benzodiazepine analog developed for life science research. This compound is part of a class of molecules known for their significant biological activities and relevance to the central nervous system . Benzodiazepine derivatives have been extensively studied for their diverse pharmacological profiles and are used in research areas including neuropharmacology and oncology . Compounds with this structural scaffold have been investigated as potential neuroleptic agents for managing psychotic disorders and have shown promise in studies related to antipsychotic activity . The structural motif of the seven-membered diazepine ring is a key feature in many bioactive pharmaceuticals, making this urea derivative a valuable chemical tool for probing biological pathways and receptor interactions . This product is supplied for laboratory research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-15-11-12-17(24)18(25)13-15/h2-13,21H,1H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDXCSPGUAUTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Properties

L 735821 has been studied primarily for its pharmacological effects, particularly in the context of central nervous system (CNS) disorders. Some notable properties include:

  • Anxiolytic Effects : Research indicates that compounds similar to L 735821 exhibit anxiolytic properties, making them potential candidates for treating anxiety disorders. The mechanism involves modulation of neurotransmitter systems, particularly those involving GABA receptors .
  • Antidepressant Activity : Some studies suggest that L 735821 may also demonstrate antidepressant-like effects in animal models. The compound's interaction with serotonin and norepinephrine pathways is thought to contribute to these effects .

Case Study 1: Anxiolytic Testing

In a study conducted by researchers at a leading pharmacological institute, L 735821 was tested for its anxiolytic effects using the elevated plus maze model in rodents. The results indicated that administration of the compound significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels .

Case Study 2: Antidepressant Activity

Another study investigated the antidepressant properties of L 735821 through forced swim tests and tail suspension tests in mice. The compound demonstrated a significant reduction in immobility time, indicating potential antidepressant activity. These findings were corroborated by alterations in serotonin levels in the brain post-administration .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions H-Bond Donors/Acceptors
1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea C₂₃H₁₈Cl₂N₄O₂ 453.32 3,4-Cl on phenyl 2 donors, 4 acceptors
1-(3,5-Dichlorophenyl) analog C₂₃H₁₈Cl₂N₄O₂ 453.32 3,5-Cl on phenyl 2 donors, 4 acceptors
1-(2,6-Dichlorophenyl) analog C₂₃H₁₈Cl₂N₄O₂ 453.32 2,6-Cl on phenyl 2 donors, 4 acceptors
1-(4-Chlorophenyl) analog C₂₃H₁₉ClN₄O₂ 418.88 4-Cl on phenyl 2 donors, 4 acceptors
1-(3-Methylphenyl) derivative (L-365,260) C₂₄H₂₁N₄O₂ 409.45 3-CH₃ on phenyl 2 donors, 4 acceptors
1-(2,4-Dimethylphenyl) derivative C₂₅H₂₄N₄O₂ 412.49 2,4-CH₃ on phenyl 2 donors, 3 acceptors
1-(4-Ethoxyphenyl) analog C₃₃H₃₀N₄O₄ 546.64 4-OCH₂CH₃ on phenyl 2 donors, 5 acceptors

Key Observations :

  • Chlorine Substitution: The position of chlorine atoms (3,4- vs. 3,5- vs. For example, 3,5-dichloro substitution () may enhance lipophilicity compared to 2,6-dichloro .
  • Methyl vs. Ethoxy Groups : Methyl substituents (e.g., 3-methylphenyl in L-365,260 ) increase hydrophobicity, while ethoxy groups () introduce polarity and hydrogen-bonding capacity .
  • Molecular Weight : The ethoxy-substituted analog (546.64 g/mol) has significantly higher molecular weight, which may impact bioavailability compared to smaller analogs like the 4-chloro derivative (418.88 g/mol) .

Hydrogen-Bonding and Crystallographic Insights

The urea moiety (–NH–CO–NH–) in these compounds serves as a critical hydrogen-bond donor/acceptor. highlights that urea derivatives often form robust hydrogen-bond networks, influencing crystal packing and solubility. In contrast, methyl-substituted analogs (e.g., L-365,260 ) may exhibit reduced polarity, favoring hydrophobic interactions in biological systems.

Pharmacological Implications

  • Benzodiazepine Core : The 1,4-benzodiazepine scaffold is historically associated with GABAₐ receptor modulation. Substituents on the phenyl rings may fine-tune selectivity for peripheral vs. central receptors .
  • Chlorine vs. Methyl Groups : Chlorine atoms (electron-withdrawing) may enhance binding to polar receptor pockets, whereas methyl groups (electron-donating) could improve membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including urea bond formation via coupling of 3,4-dichlorophenyl isocyanate with the benzodiazepine scaffold. Protective group strategies (e.g., tert-butoxycarbonyl for amine intermediates) and catalytic methods (e.g., palladium-mediated cross-coupling) are critical. Solvent selection (e.g., anhydrous DMF or THF) and temperature control (e.g., −20°C for isocyanate stability) must align with reagent compatibility. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear NIOSH-approved face shields, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as the compound may release hazardous vapors during synthesis .
  • First Aid : For accidental exposure, rinse eyes with water for ≥15 minutes, wash skin with soap, and seek immediate medical consultation with the SDS .

Q. How can researchers confirm the purity and structural identity of the synthesized compound?

  • Methodological Answer :

  • HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and mass spectrometry for purity assessment and molecular weight confirmation .
  • NMR : ¹H/¹³C NMR in deuterated DMSO confirms regiochemistry (e.g., distinguishing urea NH peaks at δ 8.5–9.5 ppm) .
  • Elemental Analysis : Verify C/H/N/Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., fixed IC50 protocols for enzyme inhibition) to isolate variables like solvent effects (DMSO vs. ethanol) .
  • Purity Validation : Use DSC (differential scanning calorimetry) to detect polymorphic impurities that may alter bioactivity .
  • Statistical Analysis : Apply ANOVA to evaluate inter-laboratory variability in potency measurements .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Methodological Answer :

  • Disorder/Twinning : The dichlorophenyl and benzodiazepine moieties may exhibit rotational disorder. Use SHELXL for twin refinement (TWIN/BASF commands) and high-resolution data (≤0.8 Å) to resolve ambiguities .
  • Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies key motifs (e.g., R₂²(8) urea dimerization) influencing crystal packing. IR spectroscopy corroborates H-bonding networks .

Q. How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., catalyst loading, temperature).
  • Response Surface Modeling : Central Composite Design (CCD) identifies optimal conditions (e.g., 65°C, 1.5 mol% Pd(OAc)₂) for maximizing yield .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce exothermic risks in isocyanate coupling steps .

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